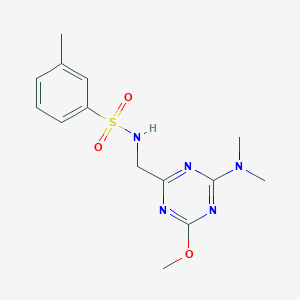

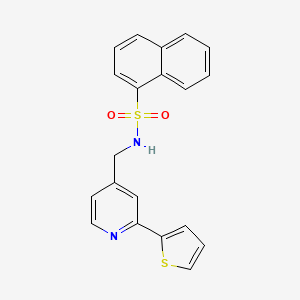

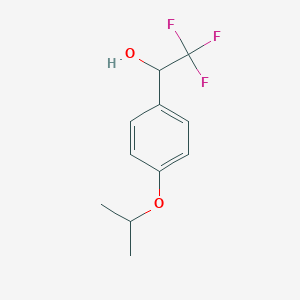

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BTIQ is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. It is a white crystalline powder that has been synthesized by various methods. The compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Anticancer Potential

- Derivatives of tetrahydroisoquinoline, including N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, have been synthesized and evaluated for their anticancer activity. These compounds displayed potent cytotoxicity against breast cancer cell lines, suggesting their potential as novel anticancer drugs (Redda et al., 2010).

Chemical Synthesis and Modifications

- Studies have shown that various cyclopropanation processes applied to tetrahydroquinoline derivatives can yield novel compounds with potential pharmaceutical applications. These processes involve reactions with different chemicals to create new types of heterocyclic systems (Szakonyi et al., 2002).

- Research has also focused on the introduction of quinolines and isoquinolines onto the nonactivated α-C-H bond of tertiary amides. This method operates under transition-metal-free conditions and achieves high regioselectivity (Okugawa et al., 2017).

Antibacterial Applications

- Novel derivatives of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide have been synthesized and demonstrated broad-spectrum antibacterial activity against various microorganisms, indicating their potential as antibacterial agents (Bhoi et al., 2015).

Neurochemical Monitoring

- Benzoyl chloride derivatization, a process related to tetrahydroisoquinoline derivatives, has been used for in vivo neurochemical monitoring. This technique allows for the measurement of neurotransmitters and metabolites in the brain, which is crucial for understanding neurological processes and disorders (Song et al., 2012).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Biochemical Pathways

It is known that thiq-based compounds can influence various biochemical pathways related to inflammation, cancer, and viral replication .

Result of Action

properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-17-8-7-14-9-10-20(12-16(14)11-17)18(22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPWNBKYKKEENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)

![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)